molecular formula C9H6BrClN2 B115191 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole CAS No. 149739-70-8

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole

Cat. No.: B115191
CAS No.: 149739-70-8
M. Wt: 257.51 g/mol
InChI Key: AKXAEGIYDBVHIR-UHFFFAOYSA-N
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Description

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with 4-bromo-3-oxobutanoic acid under acidic conditions to yield the target compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

4-bromo-5-(2-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXAEGIYDBVHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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